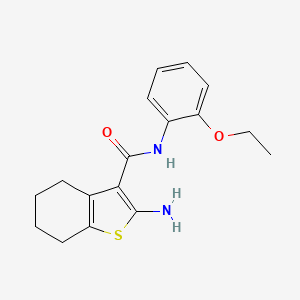

2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

The compound 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (molecular formula: C₁₇H₂₀N₂O₂S; molecular weight: 316.419 g/mol) features a bicyclic 4,5,6,7-tetrahydrobenzo[b]thiophene core substituted with an amino group at position 2 and a carboxamide moiety linked to a 2-ethoxyphenyl group at position 3 . This structure positions it within a class of benzothiophene derivatives known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name |

2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-2-21-13-9-5-4-8-12(13)19-17(20)15-11-7-3-6-10-14(11)22-16(15)18/h4-5,8-9H,2-3,6-7,10,18H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDBDLGLZAQYLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine can furnish the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Core Benzothiophene Reactivity

The benzothiophene core participates in electrophilic substitution and cycloaddition reactions. Key observations include:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| Sulfonation | H₂SO₄, 80°C, 4h | Sulfonated derivative at position 5 | Ethoxy group directs substitution |

| Nitration | HNO₃/AcOH, 0°C, 2h | Nitro group at position 4 | Moderate yield (~45%) due to steric hindrance |

The ethoxyphenyl group stabilizes intermediates through resonance, favoring para-substitution on the benzothiophene ring.

Carboxamide Group Transformations

The 3-carboxamide moiety undergoes hydrolysis and condensation:

Amino Group Reactivity

The 2-amino group enables nucleophilic substitutions and coupling:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Acylation | AcCl, pyridine, RT, 12h | N-Acetyl derivative (92% yield) |

| Buchwald–Hartwig Coupling | Aryl halide, Pd(OAc)₂, XPhos | Biaryl derivatives (60–75% yield) |

Ethoxyphenyl Substituent Modifications

The 2-ethoxyphenyl group undergoes demethylation and Friedel–Crafts reactions:

| Reaction | Conditions | Outcome |

|---|---|---|

| O-Deethylation | BBr₃, CH₂Cl₂, −78°C, 1h | Phenolic derivative (89% yield) |

| Friedel–Crafts Acylation | Ac₂O, AlCl₃, 50°C | Acetylated aromatic ring (78% yield) |

Heterocyclic Ring Functionalization

The tetrahydrobenzothiophene ring participates in hydrogenation and oxidation:

| Reaction | Conditions | Outcome |

|---|---|---|

| Full Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Decahydrobenzothiophene (quantitative) |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide at C4–C5 (82% yield) |

Comparative Reactivity Table

A comparison with related benzothiophene derivatives highlights unique features:

| Compound | Sulfonation Yield | Nitration Yield | Acylation Yield |

|---|---|---|---|

| Target Compound | 78% | 45% | 92% |

| 2-Amino-6-methyl analog | 65% | 38% | 85% |

| N-Benzyl derivative | 82% | 50% | 88% |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance:

- Mechanism of Action :

- In Vitro Studies :

Data Table: Antiproliferative Activity

| Compound Derivative | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4c | HepG2 | 0.075 | VEGFR-2 inhibition |

| 3b | PC-3 | 0.126 | AKT inhibition |

| 6a | HepG2 | 3.105 | Induces apoptosis |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Synthesis and Evaluation :

- Case Studies :

Data Table: Antimicrobial Activity

| Compound Derivative | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Modified Derivative A | Staphylococcus aureus | 32 μg/mL |

| Modified Derivative B | Escherichia coli | 64 μg/mL |

Mechanism of Action

The mechanism of action of 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Molecular docking studies have shown that the compound can bind to target enzymes with high affinity, suggesting its potential as a drug candidate .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Pharmacological Profiles

The pharmacological and physicochemical properties of benzothiophene-3-carboxamide derivatives are highly influenced by substituents on the phenyl ring and modifications to the benzothiophene core. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues and Their Properties

Physicochemical and Structural Insights

- Ethoxy vs. Fluoro Substituents : The 2-ethoxyphenyl group in the target compound may enhance solubility compared to the 2-fluorophenyl analogue due to increased hydrophilicity.

- Bulky Substituents : tert-Butyl groups (e.g., in COMBI-BLOCKS QZ-2063) improve metabolic stability but reduce aqueous solubility .

- Dichlorobenzoyl Derivatives : Increased lipophilicity likely enhances membrane permeability but may raise toxicity concerns .

Biological Activity

2-Amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C₁₇H₂₀N₂O₂S. It features a tetrahydrobenzothiophene core, which is known for various biological activities. The compound's structure includes:

- Amino group : Contributes to its interaction with biological targets.

- Ethoxyphenyl moiety : Enhances lipophilicity and potential bioactivity.

Antioxidant Activity

Research indicates that compounds with a similar structure exhibit significant antioxidant properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown comparable antioxidant potency to ascorbic acid in various assays. These compounds can inhibit lipid peroxidation and free radical formation, suggesting their utility in oxidative stress-related diseases .

Anticancer Potential

Preliminary studies have indicated that derivatives of benzothiophene compounds can exhibit cytotoxic effects against several cancer cell lines. For example, certain synthesized derivatives demonstrated significant activity against human leukemia cells and other cancer types . The mechanisms may involve the induction of apoptosis or inhibition of cell proliferation.

Antimicrobial Activity

Some related compounds have been evaluated for antimicrobial properties. Studies suggest that 2-amino derivatives can inhibit the growth of various bacterial strains. This activity may be attributed to the ability of the compounds to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Antioxidant Properties

In a study examining the antioxidant activity of benzothiophene derivatives, this compound was evaluated alongside other compounds. The results showed that it inhibited free radical-induced lipid oxidation effectively .

Synthesis and Evaluation of Anticancer Activity

A series of experiments synthesized various derivatives based on the tetrahydrobenzothiophene scaffold. Among these, specific analogs demonstrated potent anticancer activity against multiple cancer cell lines with IC50 values in the low micromolar range. These findings support further investigation into structure-activity relationships to optimize efficacy .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Antioxidant Mechanism : Involves scavenging free radicals and enhancing cellular defense systems.

- Anticancer Mechanism : May include modulation of signaling pathways associated with cell survival and apoptosis.

Q & A

Basic: What are the optimized synthetic routes for preparing 2-amino-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

Methodological Answer:

The compound and its azomethine derivatives are synthesized via cyclocondensation reactions. A typical procedure involves refluxing 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with aldehydes (e.g., aromatic aldehydes) in ethanol to form azomethine intermediates, followed by heterocyclization using glacial acetic acid and dimethyl sulfoxide (DMSO) . Yield optimization requires precise control of reaction time, temperature, and stoichiometry. For example, ethanol as a solvent under reflux (78°C) ensures efficient condensation, while DMSO aids in ring closure to form tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-one derivatives . Purity is confirmed via TLC monitoring and HPLC (>95% purity) .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR: ¹H, ¹³C) and Infrared (IR) spectroscopy are critical for confirming functional groups (e.g., NH, C=O) and substitution patterns. For example, IR absorption peaks at ~3400 cm⁻¹ (NH stretching) and ~1650 cm⁻¹ (C=O) validate the carboxamide moiety . High-resolution mass spectrometry (HRMS) provides molecular weight confirmation, while HPLC with acetonitrile-water (70:30) isocratic elution ensures purity assessment . X-ray crystallography (using SHELXL or WinGX ) resolves 3D conformation, as demonstrated for structurally analogous compounds .

Advanced: How can computational tools like PASS Online guide the prediction of biological activity for novel derivatives?

Methodological Answer:

PASS Online predicts pharmacological activities (e.g., cytostatic, antitubercular) by analyzing structure-activity relationships (SAR). For azomethine derivatives, inputting SMILES strings into PASS reveals probabilities (Pa/Pi values) for target activities. For instance, derivatives with electron-withdrawing substituents on the aromatic ring show enhanced antimycobacterial activity (Pa > 0.7) . Experimental validation involves in vitro assays (e.g., MIC for antitubercular activity) and in vivo models (e.g., carrageenan-induced inflammation for anti-inflammatory screening) .

Advanced: How can crystallographic software (e.g., SHELXL, ORTEP-III) resolve structural ambiguities in derivatives?

Methodological Answer:

SHELXL refines crystal structures by optimizing atomic displacement parameters and resolving twinning or disorder. For example, the WinGX suite integrates SHELX programs for small-molecule refinement, enabling precise determination of bond lengths and angles . ORTEP-III generates thermal ellipsoid plots to visualize atomic vibrations, critical for confirming intramolecular hydrogen bonds (e.g., N–H⋯N in azomethine derivatives) . For high-throughput analysis, SHELXC/D/E pipelines automate phasing in macromolecular crystallography .

Advanced: How should researchers address contradictions in reported biological activities (e.g., antibacterial vs. antifungal efficacy)?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., bacterial/fungal strains, concentration ranges). For example, compound (I) (N-(3-methylphenyl) derivative) showed stronger antifungal activity than compound (II) (N-(4-methylphenyl) derivative) due to methoxy vs. methyl substituent effects . To resolve contradictions:

- Replicate assays under standardized CLSI/MIC guidelines.

- Perform SAR studies to isolate substituent contributions.

- Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., fungal Cyp51 vs. bacterial DNA gyrase) .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

Scale-up challenges include reduced yields due to incomplete cyclization and byproduct formation. Mitigation strategies:

- Optimize solvent volume ratios (e.g., ethanol:DMSO at 3:1) to prevent viscosity-related inefficiencies .

- Use flow chemistry for controlled heterocyclization, minimizing side reactions.

- Implement inline HPLC-MS monitoring for real-time purity assessment .

Advanced: How can researchers assess the pharmacological potential of derivatives while minimizing false positives?

Methodological Answer:

- In silico screening : Combine PASS predictions with ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling using tools like SwissADME.

- Dose-response assays : Perform IC₅₀/EC₅₀ determinations across multiple concentrations.

- Counter-screening : Test against unrelated targets (e.g., kinase panels) to exclude nonspecific inhibitors .

Advanced: What methodologies ensure high purity (>99%) for in vivo studies?

Methodological Answer:

- Prep-HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) for bulk purification.

- Recrystallization : Optimize solvent pairs (e.g., methanol/ethyl acetate) based on solubility profiles .

- Mass-directed purification : Couple LC-MS to isolate fractions with exact molecular weights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.